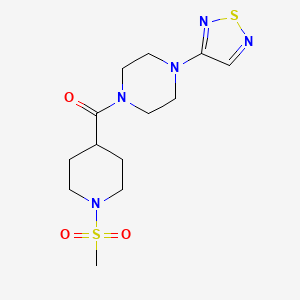

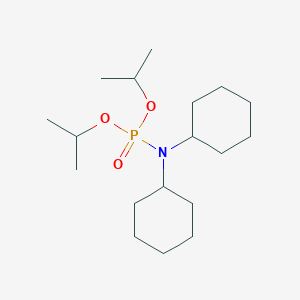

![molecular formula C19H15ClN4O3S B2552449 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide CAS No. 946285-45-6](/img/structure/B2552449.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a highly functionalized molecule that may be related to the field of medicinal chemistry due to its complex structure, which includes multiple heterocyclic rings. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the formation of isoxazole rings. For instance, the first paper describes the synthesis of a scaffold for 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives through a domino 1,3-dipolar cycloaddition and elimination process . This method could potentially be adapted for the synthesis of the target compound by introducing the appropriate substituents, such as the 7-chloro-4-methoxybenzo[d]thiazol-2-yl group, at the appropriate stages of the synthesis.

Molecular Structure Analysis

The molecular structure of the target compound would likely be characterized by the presence of an isoxazole ring, as indicated by the papers, which is a five-membered ring containing oxygen and nitrogen atoms . The presence of a pyridin-3-yl group is also noted, which is a nitrogen-containing aromatic ring that can contribute to the compound's electronic properties and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives can be quite diverse. The second paper discusses the alkylation of enolates using a related isoxazole compound . This suggests that the target compound might also undergo reactions with nucleophiles, where the isoxazole ring could act as an electrophile. Additionally, the presence of a chloro substituent in the target compound could make it susceptible to nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of the target compound, we can infer that its properties would be influenced by its functional groups. The isoxazole ring could contribute to the compound's stability and reactivity, while the pyridin-3-yl group could affect its basicity and potential to form hydrogen bonds. The presence of a methoxy group could influence the compound's solubility in organic solvents.

Scientific Research Applications

Heterocyclic Compound Synthesis

Synthetic Routes and Derivatives

Research on compounds with structural similarities often focuses on synthesizing novel heterocyclic compounds due to their potential biological activities. For instance, studies have demonstrated the synthesis of various benzodifuran-derived compounds with promising anti-inflammatory and analgesic properties by exploring different synthetic routes (Abu‐Hashem et al., 2020). Such research underscores the utility of heterocyclic chemistry in developing new therapeutic agents.

Antimicrobial and Antifungal Applications

Antimicrobial Activity

The exploration of new pyridine derivatives for their antimicrobial efficacy highlights the potential of such compounds in addressing the need for novel antimicrobial agents. Research has shown that compounds synthesized from amino substituted benzothiazoles exhibit variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This area of study is crucial for the development of new treatments against resistant microbial strains.

Cancer Research

Cytotoxicity and Anticancer Activity

Studies involving the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have evaluated their cytotoxic activities against cancer cells, suggesting the potential of such compounds in cancer therapy (Hassan, Hafez, & Osman, 2014). Research in this domain is pivotal for discovering new anticancer drugs.

Insecticidal Research

Insecticidal Properties

The synthesis and investigation of novel compounds for insecticidal activity are significant for developing safer and more effective pest control agents. For example, the study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides has contributed to the understanding of chemoselective nucleophilic chemistry and its application in producing compounds with insecticidal activity (Yu et al., 2009).

properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O3S/c1-11-8-15(27-23-11)18(25)24(10-12-4-3-7-21-9-12)19-22-16-14(26-2)6-5-13(20)17(16)28-19/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMLBTHVEWVPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

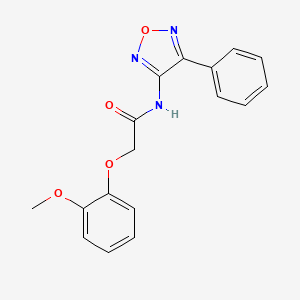

![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)

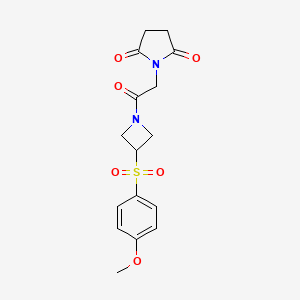

![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)

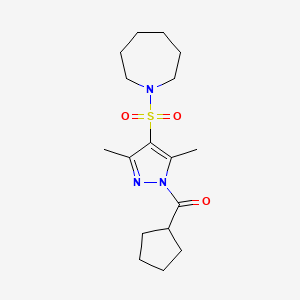

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)

![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2552381.png)

![1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]](/img/structure/B2552386.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)